4-[(2Z)-2-(3-oxonaphtho[1,2-b]thiophen-2(3H)-ylidene)hydrazinyl]benzoic acid
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Overview
Description
4-[(2Z)-2-(3-oxonaphtho[1,2-b]thiophen-2(3H)-ylidene)hydrazinyl]benzoic acid is a complex organic compound that features a naphthothiophene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2Z)-2-(3-oxonaphtho[1,2-b]thiophen-2(3H)-ylidene)hydrazinyl]benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 3-oxonaphtho[1,2-b]thiophene-2(3H)-ylidene with hydrazinylbenzoic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
4-[(2Z)-2-(3-oxonaphtho[1,2-b]thiophen-2(3H)-ylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiophene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
4-[(2Z)-2-(3-oxonaphtho[1,2-b]thiophen-2(3H)-ylidene)hydrazinyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-[(2Z)-2-(3-oxonaphtho[1,2-b]thiophen-2(3H)-ylidene)hydrazinyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
3-(3-oxo-3H-benzo[b]thiophen-2-ylidene)-1,3-2H-indol-2-one: Another compound with a thiophene core, used in dye synthesis.
Thieno[2,3-b]thiophene derivatives: Known for their applications in organic electronics and materials science.
Uniqueness
4-[(2Z)-2-(3-oxonaphtho[1,2-b]thiophen-2(3H)-ylidene)hydrazinyl]benzoic acid is unique due to its combination of a naphthothiophene core with a hydrazinylbenzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C19H12N2O3S |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[(3-hydroxybenzo[g][1]benzothiol-2-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C19H12N2O3S/c22-16-15-10-7-11-3-1-2-4-14(11)17(15)25-18(16)21-20-13-8-5-12(6-9-13)19(23)24/h1-10,22H,(H,23,24) |
InChI Key |
XLNOPCBBNGQVSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=C3O)N=NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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